molecular formula C22H19FN4O2 B048606 西达莫司 CAS No. 743438-44-0

西达莫司

货号 B048606
CAS 编号: 743438-44-0
分子量: 390.4 g/mol
InChI 键: SZMJVTADHFNAIS-BJMVGYQFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chidamide, also known as Tucidinostat, Epidaza, and Hiyasta, is a histone deacetylase inhibitor (HDI) developed in China . It is a benzamide HDI and inhibits Class I HDAC1, HDAC2, HDAC3, as well as Class IIb HDAC10 . It was first approved for the treatment of relapsed/refractory peripheral T-cell lymphoma by the China Food and Drug Administration in 2014 . Chidamide was also approved under the name Hiyasta (HBI-8000) in Japan in 2021 .


Synthesis Analysis

The synthesis of Chidamide involves the preparation of 3-Pyridineacrylic acid from 3-pyridine carboxaldehyde by Knoevenagel reaction, which is then converted to the title compound by 2 steps of acetylation in the presence of N, N’-carbonyl diimida-zole . The total yield of Chidamide synthesized is 29% .

科学研究应用

  1. 胰腺癌:西达莫司通过泛素-蛋白酶体途径促进 Mcl-1 降解,抑制线粒体有氧呼吸并抑制胰腺癌细胞增殖 (He 等,2016).

  2. 结肠癌:西达莫司单独或与 5-氟尿嘧啶联合使用,均可抑制裸鼠人结肠癌异种移植瘤的生长并诱导细胞凋亡 (Liu 等,2016).

  3. 骨髓增生异常综合征:它通过抑制细胞增殖和促进细胞凋亡,在治疗骨髓增生异常综合征中具有潜在用途 (Liu 等,2016).

  4. 肝细胞癌:西达莫司可能通过上调 p21 阻滞细胞周期并抑制肝细胞癌细胞的生长 (Wang 等,2012).

  5. 慢性粒细胞白血病:西达莫司与伊马替尼联合使用,靶向耐酪氨酸激酶抑制剂的慢性粒细胞白血病细胞,有可能改善急性髓系白血病患者的预后 (He 等,2020).

  6. 肺鳞状细胞癌:西达莫司和放射线协同作用,通过调节 miR-375-EIF4G3 轴来抑制肺鳞状细胞癌细胞生长和癌症干性 (Huang 等,2021).

  7. 多发性骨髓瘤:西达莫司通过 caspase 依赖性途径诱导多发性骨髓瘤细胞的生长停滞和凋亡,表明其在多发性骨髓瘤中具有潜在的临床应用 (Yuan 等,2019).

  8. 外周 T 细胞淋巴瘤:它被批准用于治疗复发性和难治性外周 T 细胞淋巴瘤 (PTCL) (Xu 等,2017).

  9. 乳腺癌:西达莫司与 TRAIL 联合使用可诱导乳腺癌细胞死亡,并可能解决西达莫司的临床耐药性 (Zhou 等,2020).

  10. 非小细胞肺癌 (NSCLC):西达莫司协同增强 NSCLC 细胞中铂类诱导的 DNA 损伤反应和凋亡 (Zhou 等,2014).

未来方向

Chidamide has shown promising results in the treatment of various hematological malignancies . It has potential for integration with other inhibitors like JAK inhibitor Ruxolitinib, and with chemotherapy or HSCT, which may possibly improve the prognosis of acute myeloid leukemia with CEBPA mutations .

属性

IUPAC Name

N-(2-amino-4-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMJVTADHFNAIS-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032295
Record name Chidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Chidamide is an orally bioavailable histone deacetylase (HDAC) inhibitor derived from the benzamide class. Histone deacetylase inhibitors are a class of cancer drugs that induce selective regulation of gene expression in cancer cells. [HUYA Biosciences Press Release]
Record name Tucidinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06334
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tucidinostat

CAS RN

1616493-44-7
Record name N-(2-Amino-4-fluorophenyl)-4-[[[(2E)-1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616493-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tucidinostat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616493447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tucidinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06334
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TUCIDINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87CIC980Y0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chidamide
Reactant of Route 2
Chidamide
Reactant of Route 3
Reactant of Route 3
Chidamide
Reactant of Route 4
Reactant of Route 4
Chidamide
Reactant of Route 5
Chidamide
Reactant of Route 6
Reactant of Route 6
Chidamide

Citations

For This Compound
3,420
Citations
ZQ Ning, ZB Li, MJ Newman, S Shan, XH Wang… - Cancer chemotherapy …, 2012 - Springer
Purpose Chidamide (CS055/HBI-8000) is a new histone deacetylase (HDAC) inhibitor of the benzamide class currently under clinical development in cancer indications. This study …
Number of citations: 261 link.springer.com
X Lu, Z Ning, Z Li, H Cao, X Wang - Intractable & rare diseases …, 2016 - jstage.jst.go.jp
… modulator, chidamide induces growth … of chidamide for relapsed or refractory PTCL were conducted from March 2009 to May 2012, and the results led to CFDA approval of chidamide …
Number of citations: 162 www.jstage.jst.go.jp
TS Chan, E Tse, YL Kwong - OncoTargets and therapy, 2017 - Taylor & Francis
… Chidamide is a novel orally active benzamide-type histone deacetylase … , chidamide showed preferential efficacy in mature T-cell lymphomas. In a pivotal Phase II trial of chidamide in …
Number of citations: 71 www.tandfonline.com
M Dong, ZQ Ning, PY Xing, JL Xu, HX Cao… - Cancer chemotherapy …, 2012 - Springer
Purpose Chidamide (CS055/HBI-8000) is a new benzamide class of histone deacetylase inhibitor with marked anti-tumor activity. This study reports the phase I results. Methods …
Number of citations: 120 link.springer.com
DS Pan, QJ Yang, X Fu, S Shan, JZ Zhu, K Zhang… - …, 2014 - pubs.rsc.org
… In this article, we present a historical rationale for use of chidamide (CS055/Epidaza), an orally … We discuss the evidence supporting chidamide as a durable epigenetic modulator that …
Number of citations: 53 pubs.rsc.org
Y Shi, M Dong, X Hong, W Zhang, J Feng, J Zhu, L Yu… - Annals of oncology, 2015 - Elsevier
… that orally dosed chidamide was generally … chidamide in patients with relapsed or refractory PTCL and to support the China Food and Drug Administration (CFDA) approval of chidamide …
Number of citations: 313 www.sciencedirect.com
S Zhao, J Guo, Y Zhao, C Fei, Q Zheng… - American journal of …, 2016 - ncbi.nlm.nih.gov
… Moreover, Chidamide significantly increased the expression of … Therefore, we demonstrate that Chidamide exhibits potent … for clinical investigations of Chidamide in MDS and AML. …
Number of citations: 67 www.ncbi.nlm.nih.gov
H Wang, Y Guo, M Fu, X Liang… - Molecular …, 2012 - spandidos-publications.com
… 7402 and HCC-9204 cells treated with Chidamide. A decrease in the cell … Chidamide induced apoptosis and up-regulated p21 mRNA expression. These results suggest that Chidamide …
Number of citations: 42 www.spandidos-publications.com
B Zhao, T He - Oncology reports, 2015 - spandidos-publications.com
… This study aimed to test the effect of Chidamide on … the antitumor characteristics of Chidamide. Proliferation and apoptosis of … Chidamide suppressed cell proliferation and induced early …
Number of citations: 65 www.spandidos-publications.com
H Zhang, F Chi, K Qin, X Mu… - Molecular …, 2021 - spandidos-publications.com
… has been widely investigated, studies examining the target profiling for chidamide are … of chidamide in DLBCL, the present study examined the cytotoxic effect of chidamide on DLBCL …
Number of citations: 15 www.spandidos-publications.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。